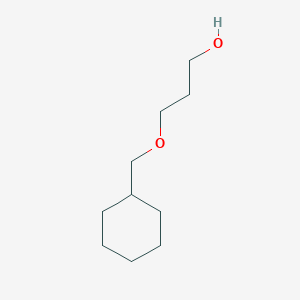
2-(2-Ethoxyethoxy)-3-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethoxyethoxy)-3-methoxybenzaldehyde is an organic compound characterized by its aromatic aldehyde structure. This compound is notable for its applications in various fields, including organic synthesis and material science. Its molecular formula is C12H16O4, and it features a benzene ring substituted with ethoxyethoxy and methoxy groups, along with an aldehyde functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxyethoxy)-3-methoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methoxybenzaldehyde.
Ethoxylation: The 3-methoxybenzaldehyde undergoes ethoxylation using ethylene oxide in the presence of a base such as potassium hydroxide. This step introduces the ethoxyethoxy group.
Purification: The product is purified through distillation or recrystallization to obtain the desired compound with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions, where it is replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-(2-Ethoxyethoxy)-3-methoxybenzoic acid.
Reduction: 2-(2-Ethoxyethoxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Ethoxyethoxy)-3-methoxybenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of novel polymers and materials with specific properties.
Pharmaceuticals: Investigated for its potential use in drug development due to its unique structural features.
Biological Studies: Employed in studies related to enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethoxyethoxy)-3-methoxybenzaldehyde depends on its application:
In Organic Synthesis: It acts as a building block, participating in various chemical reactions to form more complex structures.
In Biological Systems: It may interact with enzymes or receptors, influencing biochemical pathways. The aldehyde group can form Schiff bases with amines, which is a common reaction in biological systems.
Comparación Con Compuestos Similares
3-Methoxybenzaldehyde: Lacks the ethoxyethoxy group, making it less versatile in certain synthetic applications.
2-(2-Ethoxyethoxy)benzaldehyde: Similar but lacks the methoxy group, affecting its reactivity and applications.
Uniqueness: 2-(2-Ethoxyethoxy)-3-methoxybenzaldehyde is unique due to the presence of both ethoxyethoxy and methoxy groups, which enhance its solubility and reactivity. This combination of functional groups makes it particularly useful in diverse chemical reactions and applications.
Propiedades
IUPAC Name |
2-(2-ethoxyethoxy)-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-3-15-7-8-16-12-10(9-13)5-4-6-11(12)14-2/h4-6,9H,3,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALSVTAIIMXXFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=CC=C1OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(Oxan-4-yl)methoxy]propan-1-ol](/img/structure/B7879261.png)



![2-[(4-Formylphenoxy)methyl]benzoic acid](/img/structure/B7879298.png)



